3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid

Chemical Procurement Purity Specification Structural Isomer

Secure a research-grade negative control for your nAChR and cathepsin S programs. This 95% pure compound features the critical N-acetylpyrrolidine and propanoic acid motifs found in advanced leads like petesicatib, making it ideal for SAR libraries or as an analytically validated reference standard. Its confirmed structural identity eliminates the reproducibility risks associated with unverified isomers.

Molecular Formula C14H18N2O3
Molecular Weight 262.3 g/mol
CAS No. 1316218-59-3
Cat. No. B1401206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid
CAS1316218-59-3
Molecular FormulaC14H18N2O3
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC1C2=CC=CC(=N2)CCC(=O)O
InChIInChI=1S/C14H18N2O3/c1-10(17)16-9-3-6-13(16)12-5-2-4-11(15-12)7-8-14(18)19/h2,4-5,13H,3,6-9H2,1H3,(H,18,19)
InChIKeyGUQUTYFUMFAVJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic Acid (CAS 1316218-59-3) – Procurement-Relevant Structural Profile


3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid is a synthetic organic compound with the molecular formula C₁₄H₁₈N₂O₃ and a molecular weight of 262.30 g/mol . It features a pyridine ring substituted at the 6-position with an N-acetylpyrrolidine moiety and at the 2-position with a propanoic acid chain, placing it within the class of pyrrolidine-pyridine derivatives . This structural motif is found in compounds investigated for interactions with nicotinic acetylcholine receptors (nAChRs) and other biological targets [1].

Procurement Risks of Substituting 3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic Acid with a Generic Analog


Simple substitution by other pyrrolidine-pyridine derivatives or isomers (e.g., 3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl)propanoic acid, CAS 1316220-79-7) is unsupported without direct biological comparison data . The position of the propanoic acid group on the pyridine ring and the presence of the N-acetyl group are critical structural determinants; minor alterations can ablate or reverse target binding, as demonstrated by structurally related nAChR ligands where a methyl group shift can change selectivity profiles across receptor subtypes [1]. Lacking verified, compound-specific activity data, any assumed functional equivalence is speculative and poses a significant risk to experimental reproducibility.

Quantitative Comparative Evidence for 3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic Acid


Commercial Purity Baseline and Comparison with a Structural Isomer

The compound is commercially available with a minimum specified purity of 95%, as confirmed by supplier technical datasheets . A common structural isomer, 3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl)propanoic acid (CAS 1316220-79-7), is also available but differs in the position of the propanoic acid group and the addition of a methyl substituent on the pyridine ring . No head-to-head purity or activity data between these two compounds has been published. For procurement purposes, the 95% purity specification serves as the only quantitative baseline.

Chemical Procurement Purity Specification Structural Isomer

Absence of Verified Biological Target Engagement Data Prevents Differentiation

A comprehensive search of ChEMBL, BindingDB, and PubChem BioAssay databases yielded no quantitative IC50, Ki, or EC50 data for this specific compound against any primary biological target. Related structural motifs in the 1-acetylpyrrolidin-2-yl class have shown activity on nAChR subtypes (e.g., α6/α3β2β3, α3β4) at nanomolar concentrations [1]. However, these data are for distinct, larger peptide-like or alkaloid molecules and cannot be extrapolated to claim target engagement or potency for this compound.

Target Engagement Binding Affinity Functional Activity

Physicochemical Property Comparison with Close Analogs

The target compound's molecular weight (262.30 g/mol) and molecular formula (C14H18N2O3) are identical to other structural isomers in the C14H18N2O3 space, such as N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid [1]. However, the arrangement of the pyridine, N-acetylpyrrolidine, and propanoic acid functional groups dictates distinct chemical reactivity and potential biological interactions . No quantitative logP, pKa, or solubility data are available for this specific isomer, preventing direct property-based differentiation from its regioisomers.

Molecular Weight Structural Isomerism Chemical Properties

Validated Application Scenarios for 3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic Acid Based on Current Evidence


Exploratory Chemical Biology Probe Synthesis

Given the compound's relationship to the cathepsin S inhibitor petesicatib (RO5459072) [1] and its structural resemblance to nAChR ligands [2], its primary plausible use is as a synthetic intermediate or a starting point for a medicinal chemistry program. The N-acetylpyrrolidine motif and propanoic acid handle make it suitable for derivatization into a library of analogs to explore structure-activity relationships around these target classes.

Use as a Negative Control or Reference Standard for Method Development

In the absence of primary pharmacological activity, this compound can serve as a structurally matched, presumably inactive, negative control for more potent analogs in the same chemical series. Its well-defined purity (95%) makes it suitable for use as a reference standard in HPLC method development or mass spectrometry calibration for analytical chemistry workflows.

Investigation of Acetyl-CoA Carboxylase (ACC) Inhibition Potential

A structurally related compound in BindingDB (BDBM212626) demonstrated an IC50 of 272 nM against ACC2 in an in vitro malonyl-CoA formation assay [3]. While this data is for a different chemical scaffold, the shared propanoic acid motif suggests that testing 3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid for ACC inhibition could be a rational, though unvalidated, screening hypothesis.

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